

LC-MS/MS protocol for (R)-Lercanidipine detection in plasma

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Compound of Interest

Compound Name: (R)-Lercanidipine hydrochloride

Cat. No.: B600972

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An enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is detailed for the quantification of (R)-Lercanidipine in human plasma. This protocol is essential for pharmacokinetic and bioequivalence studies, providing the necessary sensitivity and selectivity to distinguish between lercanidipine's enantiomers.

Principle of the Method

This method enables the specific measurement of (R)-Lercanidipine in human plasma. The procedure involves the extraction of the analyte and its deuterated internal standard from the plasma matrix using solid-phase extraction (SPE). The enantiomers are then separated using a chiral stationary phase via high-performance liquid chromatography (HPLC). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity.

Materials and Reagents

- Standards: (R)-Lercanidipine, (S)-Lercanidipine, and (R)-Lercanidipine-d3 (or Lercanidipine-d3) reference standards.
- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (LC-MS grade).
- Reagents: Formic acid, Ammonium acetate, Aqueous Ammonia solution (0.2%).
- Plasma: Drug-free human plasma with K2-EDTA as an anticoagulant.

- Consumables: Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X), polypropylene tubes, autosampler vials.

Instrumentation

- LC System: An ultra-high performance liquid chromatography (UHPLC) or HPLC system capable of delivering stable gradients at the required flow rates.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
- Data System: Software for instrument control, data acquisition, and processing (e.g., Analyst 1.4.2).

Experimental Protocols

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of (R)-Lercanidipine, (S)-Lercanidipine, and the internal standard (IS) in methanol to obtain individual stock solutions.
- Working Solutions: Prepare serial dilutions of the stock solutions using a mixture of methanol and water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

Sample Preparation: Solid Phase Extraction (SPE)

- Sample Thawing: Thaw plasma samples and QC samples at room temperature.
- Spiking: To 100 μ L of plasma, add the internal standard working solution. For CC and QC samples, add the respective analyte working solutions.
- Pre-treatment: Vortex the plasma samples gently.
- SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with methanol followed by LC-MS grade water.
- Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.

- Washing: Wash the cartridges with a suitable solvent (e.g., water or a low-percentage organic solvent mixture) to remove interferences.
- Elution: Elute the analyte and internal standard from the cartridges using an appropriate elution solvent (e.g., methanol or acetonitrile).
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution: Reconstitute the dried residue in the mobile phase, vortex, and transfer to autosampler vials for analysis. The mean extraction recovery for the analyte and internal standard is typically greater than 94%.[\[1\]](#)[\[2\]](#)[\[3\]](#)

LC-MS/MS Conditions

The chromatographic separation is critical for resolving the (R) and (S) enantiomers. A chiral column is mandatory.

Table 1: Liquid Chromatography Parameters

Parameter	Condition
LC System	UHPLC/HPLC System
Column	Lux 3 μ Cellulose-3, 150 x 4.6 mm [4]
Mobile Phase	0.2% Aqueous Ammonia Solution: Acetonitrile (55:45 v/v) [4]
Flow Rate	1.0 mL/min [4]
Column Temperature	40°C [4]
Injection Volume	10 μ L
Total Run Time	Approximately 16 minutes [4]

Table 2: Mass Spectrometry Parameters

Parameter	Condition
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ion Source	Electrospray Ionization (ESI), Positive Mode
Ion Source Temperature	500°C
Multiple Reaction Monitoring (MRM) Transitions	See Table 3 below
Software	Analyst 1.4.2 or equivalent

Table 3: MRM Transitions for Lercanidipine Enantiomers and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)
(R)-Lercanidipine	612.2	280.2[5]
(S)-Lercanidipine	612.2	280.2[5]
Lercanidipine-d3 (IS)	615.2	283.2

(Note: The mass transition is identical for both enantiomers; separation is achieved chromatographically.)

Method Validation and Data Presentation

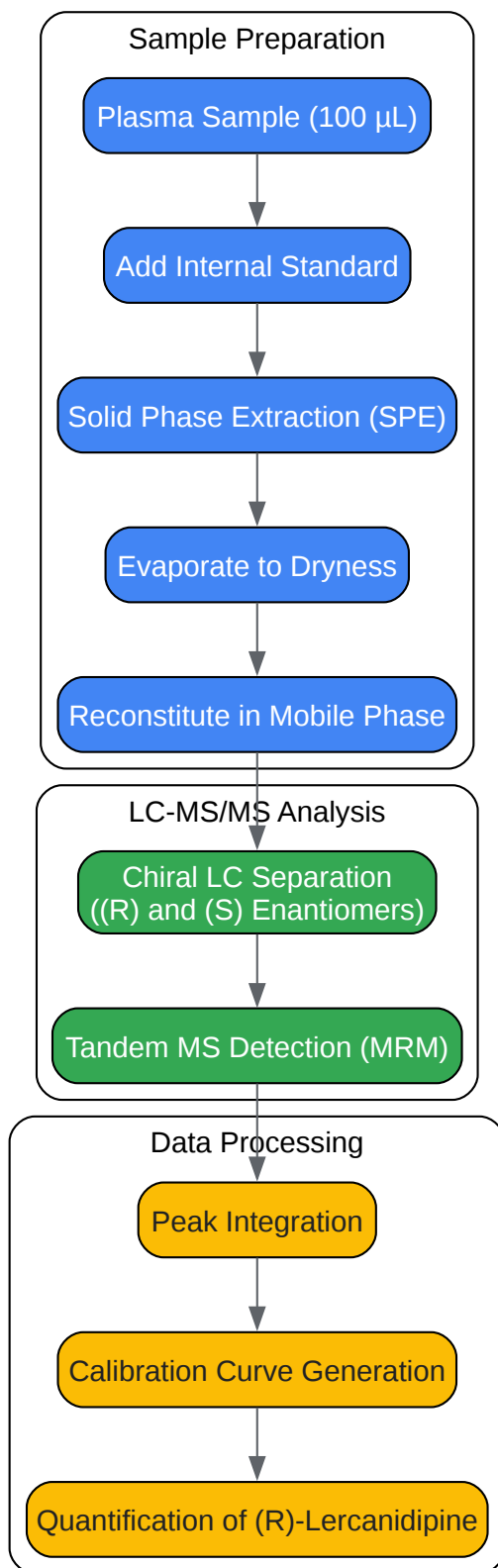
The method should be validated according to regulatory guidelines (e.g., USFDA). Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters

Parameter	Typical Acceptance Criteria	Example Result
Linearity Range	Correlation coefficient (r^2) \geq 0.99	0.041 to 25 ng/mL[4]
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio \geq 10; Precision < 20%; Accuracy \pm 20%	0.015 ng/mL[5]
Intra-day Precision (%CV)	\leq 15% (\leq 20% at LLOQ)	< 5.8%[2]
Inter-day Precision (%CV)	\leq 15% (\leq 20% at LLOQ)	0.87% to 2.70%[4]
Accuracy (% Bias)	Within \pm 15% (\pm 20% at LLOQ)	99.84% to 100.6%[4]
Extraction Recovery (%)	Consistent, precise, and reproducible	> 94%[1][3]
Matrix Effect	Assessed to ensure no significant ion suppression or enhancement	No significant matrix effect observed[5]
Stability	Assessed under various conditions (Freeze-thaw, Bench-top, etc.)	Stability demonstrated under typical laboratory conditions[4]

Visualizations

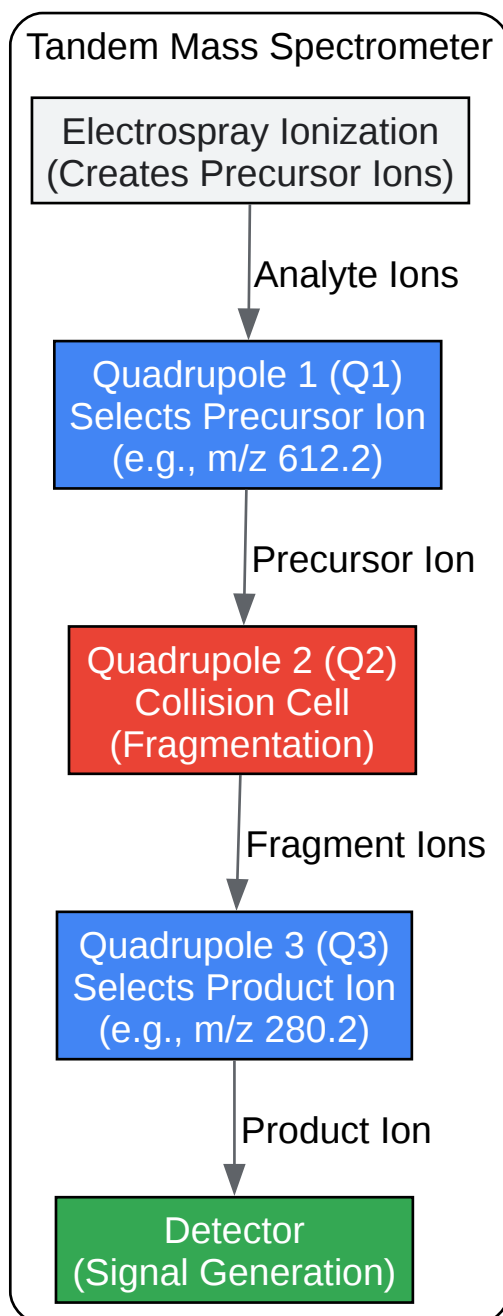
Experimental Workflow Diagram



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Caption: Overall workflow for (R)-Lercanidipine analysis in plasma.

Multiple Reaction Monitoring (MRM) Logic



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